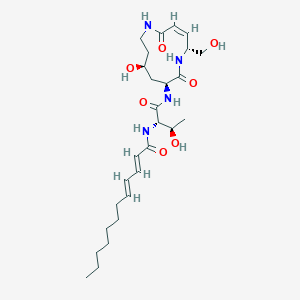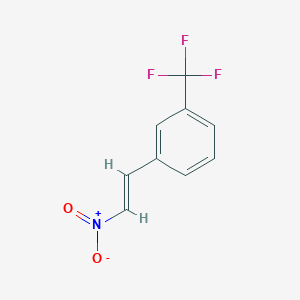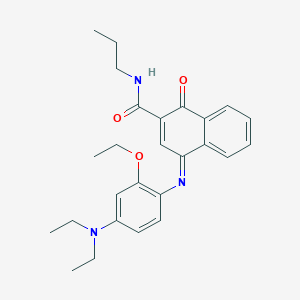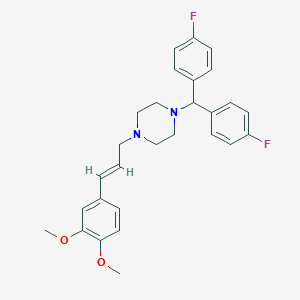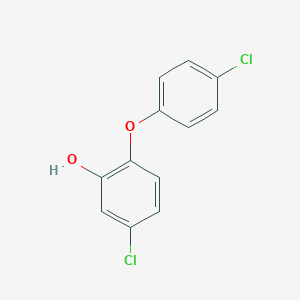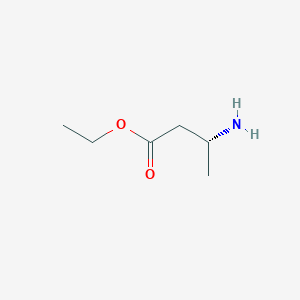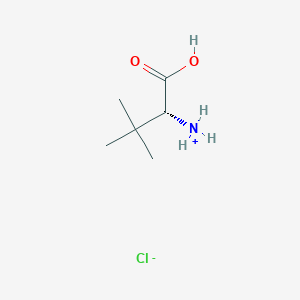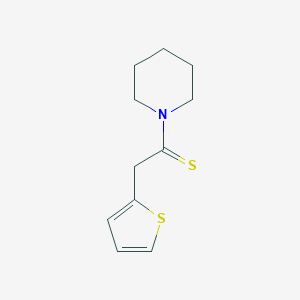![molecular formula C29H24N4O4 B056807 (2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol CAS No. 114155-96-3](/img/structure/B56807.png)
(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol is a novel compound with potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol is not fully understood. However, it is believed to interact with nucleic acids, particularly RNA, by forming hydrogen bonds and stacking interactions with the nucleotide bases. This interaction can affect the stability and conformation of RNA molecules, leading to changes in their function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol have not been extensively studied. However, it has been shown to inhibit the activity of RNA polymerase, an enzyme involved in the transcription of RNA from DNA. It has also been reported to inhibit the growth of cancer cells in vitro, although the mechanism of this effect is not clear.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol is its high specificity for RNA molecules, which makes it a useful tool for studying RNA-related processes. However, its limited solubility in water and potential toxicity at high concentrations can be a limitation for some experiments.
Orientations Futures
There are several future directions for the research on (2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol. One direction is to investigate its potential as a therapeutic agent for diseases involving aberrant RNA expression, such as cancer and genetic disorders. Another direction is to develop more efficient synthesis methods for the compound, which can improve its availability for research. Additionally, the compound can be modified to enhance its solubility and reduce its toxicity, which can broaden its applications in different experimental settings.
Méthodes De Synthèse
The synthesis of (2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol has been described in a recent publication by Li et al. (2020). The authors used a multistep approach involving the reaction of 9H-xanthene-9-methanol with 2,4,6-trichloro-1,3,5-triazine, followed by the reaction of the resulting intermediate with 2,6-diaminopurine riboside. The final product was obtained after deprotection and purification steps.
Applications De Recherche Scientifique
(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol has potential applications in scientific research, particularly in the field of biochemistry and molecular biology. The compound can be used as a probe to study the interactions between proteins and nucleic acids, as well as the mechanisms of enzymatic reactions involving nucleotides. It can also be used to investigate the structure and function of RNA molecules.
Propriétés
Numéro CAS |
114155-96-3 |
|---|---|
Nom du produit |
(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol |
Formule moléculaire |
C29H24N4O4 |
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol |
InChI |
InChI=1S/C29H24N4O4/c34-23-14-27(33-18-32-22-15-30-17-31-28(22)33)37-26(23)16-35-29(19-8-2-1-3-9-19)20-10-4-6-12-24(20)36-25-13-7-5-11-21(25)29/h1-13,15,17-18,23,26-27,34H,14,16H2/t23-,26+,27+/m0/s1 |
Clé InChI |
WMLBMYGMIFJTCS-HUROMRQRSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=CN=CN=C32)COC4(C5=CC=CC=C5OC6=CC=CC=C64)C7=CC=CC=C7)O |
SMILES |
C1C(C(OC1N2C=NC3=CN=CN=C32)COC4(C5=CC=CC=C5OC6=CC=CC=C64)C7=CC=CC=C7)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=CN=CN=C32)COC4(C5=CC=CC=C5OC6=CC=CC=C64)C7=CC=CC=C7)O |
Synonymes |
5'-O-(9-phenylxanthen-9-yl)-2'-deoxynebularine PXDN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




